N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and an isopropylpiperidinylmethyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an amine precursor under anhydrous conditions.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.
Attachment of the isopropylpiperidinylmethyl group: This step involves the alkylation of the oxalamide intermediate with an isopropylpiperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the isopropylpiperidinylmethyl group may influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-difluorophenyl)-N2-(methyl)oxalamide
- N1-(2,4-difluorophenyl)-N2-(ethyl)oxalamide
- N1-(2,4-difluorophenyl)-N2-(propyl)oxalamide
Uniqueness
N1-(2,4-difluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is unique due to the presence of the isopropylpiperidinylmethyl group, which may confer distinct pharmacological or chemical properties compared to other similar compounds. This uniqueness can be leveraged in designing new compounds with improved efficacy or reduced side effects.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c1-11(2)22-7-5-12(6-8-22)10-20-16(23)17(24)21-15-4-3-13(18)9-14(15)19/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXYONVJYLBICS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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